molecular formula C5H7NO5 B097015 N-Formyl-L-aspartic acid CAS No. 19427-28-2

N-Formyl-L-aspartic acid

Cat. No.: B097015
CAS No.: 19427-28-2
M. Wt: 161.11 g/mol
InChI Key: MQUUQXIFCBBFDP-VKHMYHEASA-N
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Description

N-Formyl-L-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a formyl group attached to the nitrogen atom of the aspartic acid molecule. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formyl-L-aspartic acid can be synthesized through the reaction of L-aspartic acid with formic acid and acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the formylated product. The reaction conditions, such as temperature and molar ratios of the reactants, are critical for optimizing the yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where the reaction conditions can be precisely controlled. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-Formyl-L-aspartic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to formic acid under specific conditions.

    Reduction: The compound can be reduced to yield L-aspartic acid.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the formyl group.

Major Products Formed:

Scientific Research Applications

N-Formyl-L-aspartic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Formyl-L-aspartic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The formyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. Molecular targets include enzymes involved in amino acid metabolism and pathways related to protein synthesis .

Comparison with Similar Compounds

    N-Formyl-L-alanine: Similar in structure but with an alanine backbone.

    N-Formyl-L-glutamic acid: Contains a glutamic acid backbone instead of aspartic acid.

    N-Formyl-L-phenylalanine: Features a phenylalanine backbone.

Uniqueness: N-Formyl-L-aspartic acid is unique due to its specific interactions with enzymes and its role in metabolic pathways. Its formyl group provides distinct chemical reactivity compared to other N-formyl amino acids, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2S)-2-formamidobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO5/c7-2-6-3(5(10)11)1-4(8)9/h2-3H,1H2,(H,6,7)(H,8,9)(H,10,11)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUUQXIFCBBFDP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941154
Record name N-(Hydroxymethylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19427-28-2
Record name N-Formyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19427-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Formyl-L-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019427282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Hydroxymethylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-formyl-L-aspartic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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